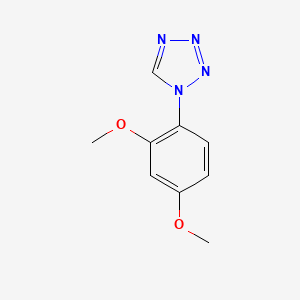

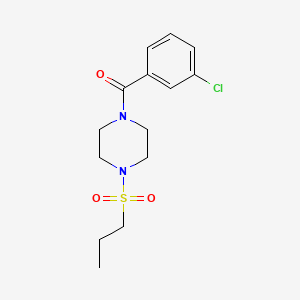

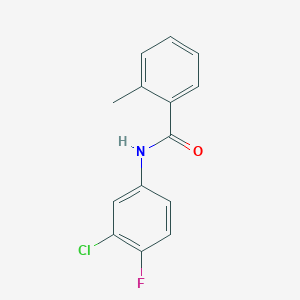

![molecular formula C18H19N5O B5507797 2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)

2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyridinedicarbonitrile derivatives involves multi-step chemical processes, often starting with malononitrile and various aldehydes or ketones as starting materials. One such example includes the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, utilizing malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol through a one-pot reaction at room temperature, yielding a 40% product (Wu Feng, 2011).

Molecular Structure Analysis

The molecular structure of pyridinedicarbonitrile derivatives is characterized by a pyridine core with various functional groups attached, contributing to their unique properties. The structural analysis often involves X-ray crystallography, NMR, and MS techniques to confirm the configurations and arrangements of atoms within the molecule. For instance, 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, a structurally similar compound, shows significant displacements of ring-substituent atoms from the planar pyrimidine ring, highlighting the polarization of electronic structures (Jorge Trilleras et al., 2009).

Chemical Reactions and Properties

Pyridinedicarbonitriles participate in various chemical reactions, including transamination and the formation of hydrogen-bonded frameworks. The ability to form hydrogen-bonded sheets and three-dimensional frameworks, as seen in compounds with similar backbones, underscores the reactivity and potential for forming complex molecular assemblies (J. N. Low et al., 2007).

Physical Properties Analysis

The physical properties of pyridinedicarbonitrile derivatives, such as solubility, crystallinity, and thermal stability, are influenced by the nature of the substituents on the pyridine ring. Compounds like 2-amino-6-ethoxy-4-[4-(4-morpholinyl)phenyl]-3,5-pyridinedicarbonitrile exhibit remarkable fluorescence yield and stability, making them suitable for applications like security marking in documents (M. Missori et al., 2012).

Applications De Recherche Scientifique

Photophysical Properties and Organic Semiconductors

A study by Briseño-Ortega et al. (2018) explored the synthesis of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which share structural motifs with 2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile. This research highlighted the compounds' photophysical properties, suggesting their potential application as organic semiconductors due to facile synthesis and notable photophysical characteristics. The presence of diethylamino and methoxy moieties contributes significantly to the π-system, enhancing the electronic communication and possibly favoring applications in organic electronics (Briseño-Ortega et al., 2018).

Corrosion Inhibition

Research by Ansari et al. (2015) investigated the effectiveness of pyridine derivatives, including compounds structurally similar to 2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile, as corrosion inhibitors for steel in acidic environments. The study demonstrated that such compounds could significantly inhibit corrosion, with one of the derivatives showing an inhibition efficiency of 90.24% at a concentration of 200 mg/L. This suggests the potential of 2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile derivatives in applications related to the protection of metals against corrosion (Ansari et al., 2015).

Antimicrobial Activity

A study conducted by Rostamizadeh et al. (2013) described the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives through a one-pot, three-component reaction. These compounds, including structures analogous to 2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile, were evaluated for their antibacterial activity. The findings suggest that these compounds exhibit promising antibacterial properties, indicating the potential use of 2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile in the development of new antimicrobial agents (Rostamizadeh et al., 2013).

Catalytic Activity

Saka et al. (2013) explored the synthesis of novel phthalocyanine complexes containing diethylamino moieties, related to the structure of 2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile. These complexes exhibited catalytic activity in the oxidation of cyclohexene, suggesting the potential application of similar compounds in catalysis. The research highlights the relevance of diethylamino-substituted compounds in facilitating electronic communication and enhancing catalytic processes (Saka et al., 2013).

Propriétés

IUPAC Name |

2-amino-4-[4-(diethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-4-23(5-2)13-8-6-12(7-9-13)16-14(10-19)17(21)22-18(24-3)15(16)11-20/h6-9H,4-5H2,1-3H3,(H2,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQJZQNOZIAORO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-[4-(diethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

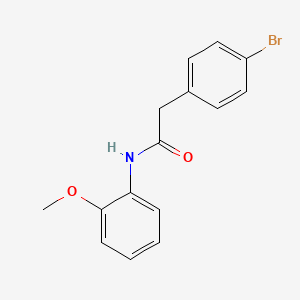

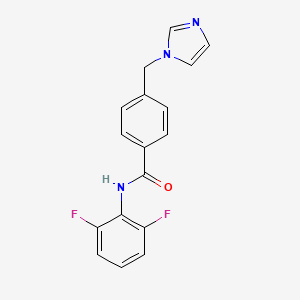

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5507719.png)

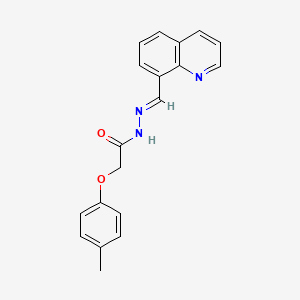

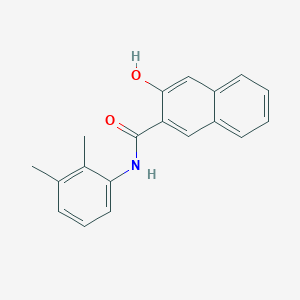

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)

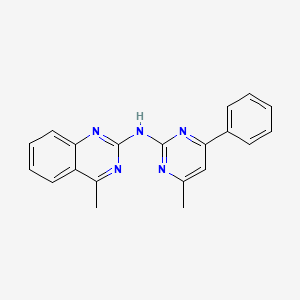

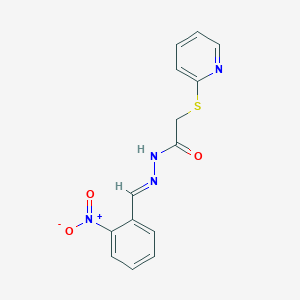

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)

![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)